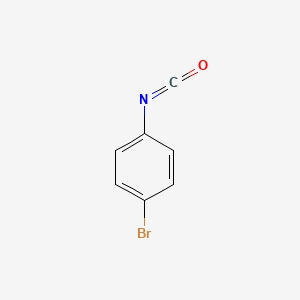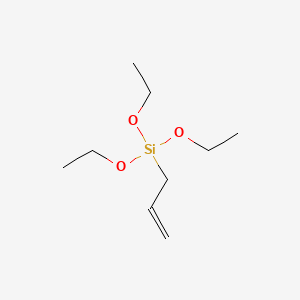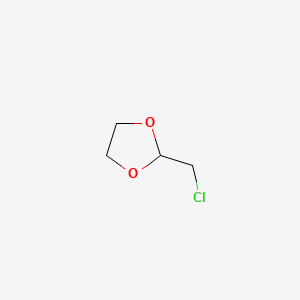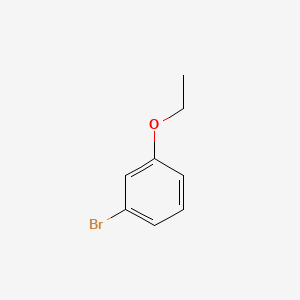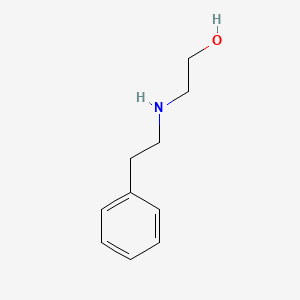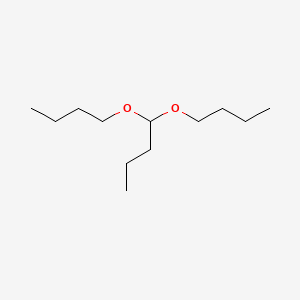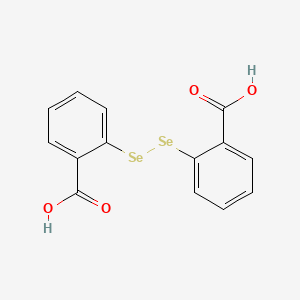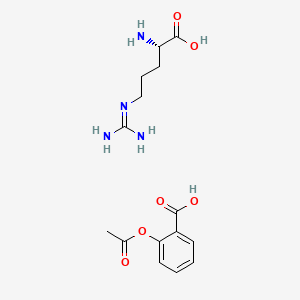
L-Arginine acetylsalicylate
Descripción general
Descripción
L-Arginine acetylsalicylate is a soluble salt made of acetylsalicylic acid and arginine . It has the same pharmacological action as acetylsalicylic acid . It is characterized by intramuscular injection, to avoid oral acetylsalicylic acid produced by gastrointestinal irritation, suitable for use in children . This product has low toxicity and is safe to use .
Molecular Structure Analysis
The molecular formula of L-Arginine acetylsalicylate is C15H22N4O6 . It is a white crystalline powder, slightly bitter in taste . It is soluble in water, slightly soluble in alcohol, and insoluble in acetone and ethyl acetate .Physical And Chemical Properties Analysis
L-Arginine acetylsalicylate is a white crystalline powder . It is soluble in water, slightly soluble in alcohol, and insoluble in acetone and ethyl acetate . The molar mass is 354.36 g/mol .Aplicaciones Científicas De Investigación
Hypoxia Treatment
L-Arginine has been found to be effective in therapeutic practice for conditions accompanied by hypoxia of different origins . It plays a role in the modulation of individual physiological reactivity to hypoxia . The supplementation of L-arginine has shown a favorable effect depending on mitochondrial oxidative phosphorylation processes and biochemical indices in groups of individuals with low and high capacity of adaptation to hypoxia .
Cardiovascular System Diseases
L-Arginine has demonstrated clinical effectiveness in treating cardiovascular system diseases such as hypertension, atherosclerosis, and coronary heart disease . These diseases are often associated with stress disorders, and L-arginine can help manage these conditions .
Sports Performance Enhancement
L-Arginine is used by athletes due to its potential to increase nitric oxide production . It has been shown to have a protective effect in the formation of individual high reactivity in sportsmen .
Lipid Profile Improvement
L-Arginine supplementation has been suggested to improve the lipid profile, which can be beneficial for cardiovascular health . A meta-analysis concluded that L-Arginine can be an effective tool in blood pressure management .
Reduction of Serum Triglycerides
L-Arginine supplementation has been found to significantly reduce blood triglyceride levels . This can be beneficial in managing conditions like hypertriglyceridemia .
Bioengineering Applications
In bioengineering, L-Arginine has been used in the production of other compounds. For example, it has been used in engineered Escherichia coli for the production of N-acetylglutamate .
Mecanismo De Acción
Target of Action
L-Arginine acetylsalicylate, also known as (S)-2-Amino-5-guanidinopentanoic acid compound with 2-acetoxybenzoic acid (1:1), targets two primary systems in the body: the nitric oxide system via L-Arginine and the cyclooxygenase (COX) enzymes via 2-acetoxybenzoic acid .
Mode of Action
L-Arginine is a precursor to nitric oxide, a potent vasodilator. It stimulates the release of growth hormone and prolactin through origins in the hypothalamus . In the cardiovascular system, L-Arginine activates ATP-sensitive K+ channels in individual smooth muscle cells, leading to vasodilation .
2-acetoxybenzoic acid, also known as acetylsalicylic acid, acts as an inhibitor of COX-1 and COX-2 enzyme activity . This inhibition results in the reduction of prostaglandin synthesis, leading to anti-inflammatory, antipyretic, and antithrombotic effects .
Biochemical Pathways
The biochemical pathways affected by L-Arginine acetylsalicylate are the nitric oxide synthase pathway and the arachidonic acid pathway. L-Arginine is converted into nitric oxide via the nitric oxide synthase pathway . 2-acetoxybenzoic acid inhibits the conversion of arachidonic acid to prostaglandins in the arachidonic acid pathway .
Pharmacokinetics
The pharmacokinetics of L-Arginine and 2-acetoxybenzoic acid have been studied separately. L-Arginine shows a biphasic pattern of disappearance due to concentration-dependent renal clearance followed by nonrenal elimination . 2-acetoxybenzoic acid also shows a biphasic pattern, with a rapid initial absorption and distribution phase followed by a slower elimination phase .
Result of Action
The result of L-Arginine acetylsalicylate’s action at the molecular and cellular level is the dilation of blood vessels and the reduction of inflammation, fever, and blood clotting. This is achieved through the production of nitric oxide from L-Arginine and the inhibition of prostaglandin synthesis by 2-acetoxybenzoic acid .
Action Environment
The action of L-Arginine acetylsalicylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of L-Arginine and 2-acetoxybenzoic acid, potentially impacting their absorption and distribution . Additionally, factors such as temperature and humidity can affect the stability of L-Arginine acetylsalicylate .
Propiedades
IUPAC Name |
2-acetyloxybenzoic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.C6H14N4O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4(5(11)12)2-1-3-10-6(8)9/h2-5H,1H3,(H,11,12);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXXGQLMXDIPQA-VWMHFEHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885678 | |
| Record name | L-Arginine, 2-(acetyloxy)benzoate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginine acetylsalicylate | |
CAS RN |
37466-21-0, 54161-23-8 | |
| Record name | Aspirin arginine salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37466-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspirin arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037466210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(acetyloxy)-, compd. with L-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054161238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Arginine, 2-(acetyloxy)benzoate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Arginine, 2-(acetyloxy)benzoate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-arginine monoacetylsalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPIRIN ARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FES8WRA60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1265869.png)

